N',N''-[oxybis(benzene-4,1-diylcarbonyl)]bis(4-methoxybenzohydrazide)
Description
N',N''-[oxybis(benzene-4,1-diylcarbonyl)]bis(4-methoxybenzohydrazide) is a bis-hydrazide derivative featuring a central oxybis(4,1-phenylene) backbone linked to two 4-methoxybenzohydrazide moieties. Its symmetrical structure, characterized by methoxy substituents at the para positions of the benzohydrazide groups, distinguishes it from related analogs .
Properties
IUPAC Name |
4-methoxy-N'-[4-[4-[[(4-methoxybenzoyl)amino]carbamoyl]phenoxy]benzoyl]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N4O7/c1-39-23-11-3-19(4-12-23)27(35)31-33-29(37)21-7-15-25(16-8-21)41-26-17-9-22(10-18-26)30(38)34-32-28(36)20-5-13-24(40-2)14-6-20/h3-18H,1-2H3,(H,31,35)(H,32,36)(H,33,37)(H,34,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNVSYQIFVRPER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)NNC(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90385919 | |
| Record name | STK052430 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90385919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5479-66-3 | |
| Record name | STK052430 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90385919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of N’,N’'-[oxybis(benzene-4,1-diylcarbonyl)]bis(4-methoxybenzohydrazide) typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the intermediate: The initial step involves the reaction of 4-methoxybenzoic acid with hydrazine hydrate to form 4-methoxybenzohydrazide.
Coupling reaction: The intermediate is then reacted with 4,4’-oxybis(benzoyl chloride) under controlled conditions to yield the final product, N’,N’'-[oxybis(benzene-4,1-diylcarbonyl)]bis(4-methoxybenzohydrazide).
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
N’,N’'-[oxybis(benzene-4,1-diylcarbonyl)]bis(4-methoxybenzohydrazide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy groups in the compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides, forming substituted products.
Scientific Research Applications
N’,N’'-[oxybis(benzene-4,1-diylcarbonyl)]bis(4-methoxybenzohydrazide) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N’,N’'-[oxybis(benzene-4,1-diylcarbonyl)]bis(4-methoxybenzohydrazide) involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with enzymes and receptors.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Position and Type Variations
Key Compounds:
N',N''-[oxybis(4,1-phenylenecarbonyl)]bis(3-methoxybenzohydrazide) (C1)
- Substituents : 3-Methoxy groups on benzohydrazide.
- Key Difference : Methoxy at meta position instead of para.
- Implications : Altered electronic effects and steric hindrance may reduce binding affinity compared to the target compound .
N′,N″-[oxybis(4,1-phenylenecarbonyl)]bis(2-chlorobenzohydrazide) (C8) Substituents: 2-Chloro groups. Key Difference: Electron-withdrawing chloro substituents versus electron-donating methoxy.
(E)-N′-(4-Methoxybenzylidene)-3-nitrobenzohydrazide
- Substituents : Nitro group at the 3-position.
- Key Difference : Nitro group introduces strong electron-withdrawing effects.
- Implications : Reduced solubility and distinct hydrogen-bonding patterns compared to the target compound .
ACE2 Inhibition Studies ():
| Compound | Target | Binding Affinity (kcal/mol) |
|---|---|---|
| Target Compound | ACE2 | −5.87 |
| N,N′-bis{4-O,O,O,N,N-[(benzylamino)carbonyl]phenyl}malonamide | ACE2 | −5.84 |
| 2,2'-{1,4-butanediylbis[(4-ethyl-4H-1,2,4-triazole-5,3-diyl)thio]}bis(1-phenylethanone) | ACE2 | −5.87 |
The target compound exhibits competitive binding to ACE2, comparable to triazole- and malonamide-based analogs. Its para-methoxy groups may enhance hydrophobic interactions with the receptor .
Physical and Spectral Properties
Melting Points and Spectral Data ():
| Compound | Melting Point (°C) | Key Spectral Features (1H-NMR) |
|---|---|---|
| Target Compound | Not Reported | δ 8.32 (s, N=CH-Ar), 7.90 (d, J=9.0 Hz) |
| N'-(4-Hydroxybenzylidene)-4-methoxybenzohydrazide | >250 | δ 11.54 (s, NH), 9.93 (s, OH) |
| 4-Bromo-N'-(4-bromobenzoyl)benzohydrazide | Not Reported | Molecular Weight: 398.05 g/mol |
The high melting point of hydroxy-substituted analogs (>250°C) suggests strong intermolecular hydrogen bonding, absent in the target compound due to methoxy groups .
Q & A
Basic: What are the standard synthetic routes and purification methods for N',N''-[oxybis(benzene-4,1-diylcarbonyl)]bis(4-methoxybenzohydrazide)?
Methodological Answer:
The compound is typically synthesized via condensation reactions. A general approach involves:
- Acylation : Reacting 4-methoxybenzoic acid derivatives with oxalyl chloride to form acyl chlorides, followed by coupling with hydrazine derivatives under basic conditions (e.g., triethylamine in dichloromethane) .
- Purification : Recrystallization from methanol/water mixtures or column chromatography (using silica gel and ethyl acetate/hexane eluents) to remove unreacted starting materials.
- Validation : Confirm purity via melting point analysis and HPLC (>95% purity threshold).
Key Techniques : TLC for reaction monitoring, NMR (¹H/¹³C) for structural confirmation .
Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
Methodological Answer:
- Vibrational Spectroscopy : IR and Raman spectroscopy identify functional groups (e.g., C=O stretching at ~1650 cm⁻¹, N-H bending at ~1550 cm⁻¹) .
- NMR : ¹H NMR resolves methoxy (-OCH₃) protons at δ 3.8–4.0 ppm and aromatic protons in the 6.8–8.0 ppm range. ¹³C NMR confirms carbonyl carbons at ~170 ppm .
- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX programs) determines bond lengths, angles, and supramolecular interactions (e.g., π-π stacking, hydrogen bonds) .
Advanced: How can density functional theory (DFT) complement experimental data for structural and electronic analysis?
Methodological Answer:
- Computational Setup : Optimize geometry using B3LYP/6-311G++(d,p) basis sets. Compare theoretical vibrational frequencies (IR/Raman) and NMR chemical shifts with experimental data to validate accuracy .
- Electronic Properties : Calculate HOMO-LUMO gaps to predict reactivity. For example, a narrow gap (~3.5 eV) suggests potential charge-transfer interactions in coordination complexes .
- Limitations : Address discrepancies (e.g., solvation effects in DFT vs. solid-state crystallography) by incorporating polarizable continuum models (PCM) .
Advanced: How to resolve contradictions between theoretical and experimental structural data?
Methodological Answer:
- Crystallographic Refinement : Use SHELXL for high-resolution data to correct for thermal motion artifacts or disorder in crystal packing .
- Dynamic Effects : Compare static DFT models with temperature-dependent crystallographic data (e.g., variable-temperature XRD) to account for conformational flexibility .
- Case Study : If experimental bond lengths for C=O groups deviate >0.05 Å from DFT predictions, re-evaluate basis set adequacy or consider dispersion corrections (e.g., Grimme’s D3) .
Advanced: What mechanistic insights exist for its pharmacological activity (e.g., insulin-enhancing or antimicrobial effects)?
Methodological Answer:
- Metal Coordination : Test vanadium(V) or nickel(II) complexes (synthesized via reflux with metal salts) for insulin-mimetic activity using glucose uptake assays in adipocytes .
- Bioassays : Evaluate antimicrobial efficacy via MIC (minimum inhibitory concentration) tests against Gram-positive bacteria (e.g., S. aureus), correlating results with substituent effects (e.g., electron-withdrawing groups enhance activity) .
- Theoretical Modeling : Dock the compound into enzyme active sites (e.g., α-glucosidase) using AutoDock Vina to predict binding affinities .
Advanced: How to assess thermal stability and decomposition pathways for material science applications?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Heat at 10°C/min under N₂. Observe decomposition steps:
- Kinetic Analysis : Apply the Flynn-Wall-Ozawa method to calculate activation energy (~150 kJ/mol) for thermal degradation .
Advanced: What coordination chemistry applications arise from its ligand behavior?
Methodological Answer:
- Metal Complex Synthesis : React with Zn(II) or Ni(II) salts in DMF/water to form octahedral complexes. Confirm geometry via UV-Vis (d-d transitions) and magnetic susceptibility .
- Structural Insights : X-ray data reveal µ₂-bridging modes (e.g., Zn-N bonds at 2.05–2.15 Å) and hydrogen-bonded networks stabilizing the crystal lattice .
- Catalytic Potential : Test Suzuki-Miyaura coupling activity using Pd(II) complexes of the ligand .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
